molecular formula C8H7BrF2 B582528 1-(Bromomethyl)-3-(difluoromethyl)benzene CAS No. 1263178-51-3

1-(Bromomethyl)-3-(difluoromethyl)benzene

Cat. No. B582528
M. Wt: 221.045
InChI Key: ZLEPJRZWCZMUGA-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-(difluoromethyl)benzene” is an organic compound with the molecular formula C7H5BrF2 . It is also known by several synonyms such as “1-bromo-4-difluoromethyl benzene”, “1-bromo-4-difluoromethyl-benzene”, and “benzene, 1-bromo-4-difluoromethyl” among others . The compound is colorless to yellow in appearance and has a boiling point of 74.0°C to 76.0°C (12.0 Torr) .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-(difluoromethyl)benzene” consists of a benzene ring with a bromomethyl group (-CH2Br) and a difluoromethyl group (-CHF2) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers of the compound.


Physical And Chemical Properties Analysis

“1-(Bromomethyl)-3-(difluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 207.02 g/mol . The compound is colorless to yellow in appearance and has a boiling point of 74.0°C to 76.0°C (12.0 Torr) .

Scientific Research Applications

  • Synthesis and Characterization of Ethynylferrocene Compounds

    Compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene have been synthesized and characterized, with electrochemical studies showing chemically reversible oxidizations. These compounds demonstrate potential applications in electrochemistry and material science (Fink et al., 1997).

  • X-Ray Structure Determination of Bromo- and/or Bromomethylsubstituted Benzenes

    This study provides structural insights into benzene derivatives with bromo and bromomethyl substituents, including their interactions and packing motifs, which are crucial for understanding the chemical behavior and potential applications of these compounds in material science and crystallography (Jones, Kuś & Dix, 2012).

  • Organometallic Synthesis Using Bromo- and Difluoromethyl Substituted Benzenes

    Studies like the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene highlight the versatility of bromo- and difluoromethyl substituted benzenes in organometallic synthesis, indicating their potential applications in synthetic chemistry (Porwisiak & Schlosser, 1996).

  • Electrochemical Reduction in Organic Synthesis

    The electrochemical reduction of compounds like 1,2-bis(bromomethyl)benzene has been studied, demonstrating applications in green chemistry and organic synthesis (Habibi, Pakravan & Nematollahi, 2014).

  • Coordination Chemistry of Fluorocarbons

    The study of fluorocarbon coordination chemistry, involving reactions of 1,3-bis(bromomethyl)-2-fluorobenzene, highlights the potential applications of bromomethyl and difluoromethyl substituted benzenes in the development of new materials and coordination compounds (Plenio, Hermann & Diodone, 1997).

  • Synthesis and Fluorescence Properties of Benzene Derivatives

    Research on compounds like 1-Bromo-4-(2,2-diphenylvinyl) benzene, which shares a bromomethyl group with the compound of interest, suggests potential applications in the development of materials with unique optical and fluorescence properties (Zuo-qi, 2015).

properties

IUPAC Name

1-(bromomethyl)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEPJRZWCZMUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718310
Record name 1-(Bromomethyl)-3-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-(difluoromethyl)benzene

CAS RN

1263178-51-3
Record name 1-(Bromomethyl)-3-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-(difluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
JD Gould - 2019 - dam-oclc.bac-lac.gc.ca
Here we explore a variety of monofluorinated and trifluoromethyl reporters in an effort to derive optimal tags for purposes of fluorine NMR studies of proteins. By examining fluorine NMR …
Number of citations: 3 dam-oclc.bac-lac.gc.ca

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